Organoleptic Profile Differentiation: Roasted Nutty Nuance vs. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
The target compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS 163266-17-9) is characterized by a primary organoleptic profile of 'roasted, nutty' notes, often with additional descriptors such as 'cocoalike' and 'brown' [1]. In contrast, its immediate analog with a shorter ester chain, 2-(4-Methyl-5-thiazolyl)ethyl hexanoate (CAS 94159-32-7, FEMA 4279), is described more generally as having a 'roasted, nutty aroma' but is also noted for its 'unique taste profile' . The difference lies in the nuance and intensity; the octanoate is specifically highlighted for its complex, multi-faceted roasted character, while the hexanoate's descriptor is simpler, suggesting a less complex and potentially less potent roasted impact [1].
| Evidence Dimension | Organoleptic Description (Aroma and Taste) |
|---|---|
| Target Compound Data | Roasted, nutty, cocoalike, brown, bready |
| Comparator Or Baseline | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate: Roasted, nutty aroma; 'unique taste profile' |
| Quantified Difference | Qualitative difference in descriptor complexity; octanoate exhibits a richer, more defined roasted profile. |
| Conditions | Descriptor from FEMA/JECFA evaluations and supplier technical datasheets. |
Why This Matters
For formulators, the octanoate version provides a more robust and complex 'roasted' character, potentially reducing the need for additional ingredients to achieve the same depth of flavor, unlike the simpler hexanoate analog.
- [1] Perfumer & Flavorist. (2018). Organoleptic Characteristics of Flavor Materials. View Source
